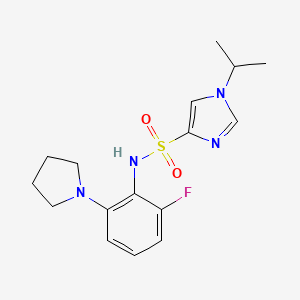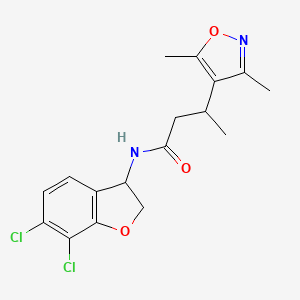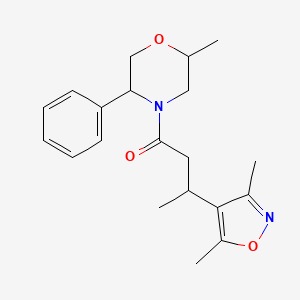![molecular formula C17H23N3O4S B7051362 N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(3-oxo-1H-isoindol-2-yl)acetamide](/img/structure/B7051362.png)
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(3-oxo-1H-isoindol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(3-oxo-1H-isoindol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a methylsulfonyl group and an isoindolinone moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(3-oxo-1H-isoindol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine and isoindolinone intermediates. The piperidine intermediate can be synthesized through a nucleophilic substitution reaction, where a suitable piperidine precursor reacts with a methylsulfonyl chloride under basic conditions. The isoindolinone intermediate is often prepared via a cyclization reaction involving an appropriate phthalic anhydride derivative.
The final coupling step involves the reaction of the piperidine intermediate with the isoindolinone intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, reagents, and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(3-oxo-1H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the isoindolinone moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(3-oxo-1H-isoindol-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(3-oxo-1H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(3-oxo-1H-isoindol-2-yl)acetamide: can be compared with other piperidine and isoindolinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the piperidine ring with the isoindolinone moiety and the presence of the methylsulfonyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(3-oxo-1H-isoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-25(23,24)20-8-6-13(7-9-20)10-18-16(21)12-19-11-14-4-2-3-5-15(14)17(19)22/h2-5,13H,6-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTERSEQOWGMRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CN2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-N-propylacetamide](/img/structure/B7051334.png)
![1-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-7-phenyl-1,4-diazepan-5-one](/img/structure/B7051340.png)
![N-[1-(3,4-dichlorophenyl)butyl]-2-oxopiperidine-4-carboxamide](/img/structure/B7051343.png)
![N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methyl-3-pyrazol-1-ylpropanamide](/img/structure/B7051354.png)
![[3-(3-chlorophenyl)-3-fluoropyrrolidin-1-yl]-(1H-indazol-7-yl)methanone](/img/structure/B7051358.png)
![2-tert-butyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7051368.png)
![2,5-dimethyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]benzamide](/img/structure/B7051375.png)
![N-(4-propan-2-ylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7051382.png)
![3,5-dimethyl-N-propan-2-yl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7051386.png)
![2-[1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]ethyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7051393.png)
![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)ethyl]-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea](/img/structure/B7051394.png)
